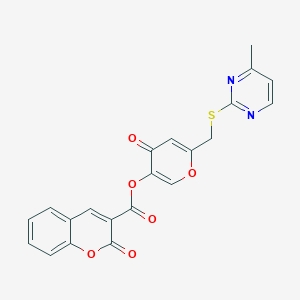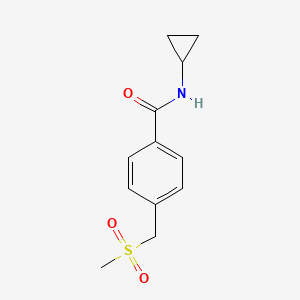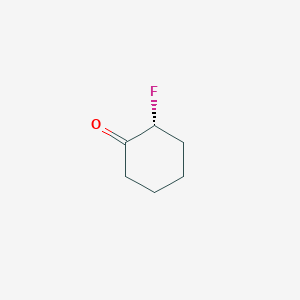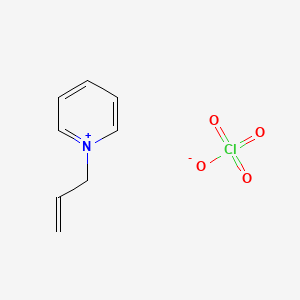![molecular formula C18H18N2O4S2 B2488258 N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 2097858-19-8](/img/structure/B2488258.png)
N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of catalysts and specific reactants to achieve desired structures. For instance, one approach to synthesizing bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which share some structural similarities, utilized structure-activity relationship studies to improve drug-like properties (Shukla et al., 2012). Another method described the one-pot three-component synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, indicating a versatile and efficient synthesis route (Raju et al., 2022).
Molecular Structure Analysis
The molecular structure and electronic behavior of N-[4-(Ethylsulfamoyl)phenyl]acetamide and similar compounds have been explored using computational methods and spectroscopy. Studies often involve density functional theory (DFT) to optimize geometrical properties and analyze electron localization functions (Bharathy et al., 2021). Such analyses provide insight into the reactivity and stability of these molecules in various solvents.
Chemical Reactions and Properties
Chemical reactions involving furan and thiophene derivatives can lead to various products depending on the conditions. For example, the photooxygenation of 2-thiophenyl-substituted furans yielded γ-hydroxybutenolides, demonstrating the potential for regiocontrolled synthesis of complex structures (Kotzabasaki et al., 2016).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and crystalline structure, are crucial for understanding their behavior in biological systems and potential as pharmaceuticals. The synthesis and characterization of derivatives often include analysis of crystal structures to confirm molecular configurations and assess intermolecular interactions, which can influence solubility and stability.
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with biological targets, are essential for determining the potential therapeutic applications of these compounds. Molecular docking and biological activity studies, such as those conducted on Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes, offer insights into the mechanisms of action and efficacy against specific diseases or conditions (Arora et al., 2013).
Applications De Recherche Scientifique
Electronic and Biological Interactions
A study by Bharathy et al. (2021) explored the electronic behavior and biological properties of a similar compound, focusing on its interactions in polar liquids and its potential antifungal and cancer activities. Their work utilized DFT tools to analyze structural parameters, electron localization functions, and molecular docking studies, suggesting potential applications in medicinal chemistry (Bharathy et al., 2021).
Synthesis and Antimicrobial Evaluation
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. Through various chemical reactions, they produced compounds evaluated for antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Anticancer Drug Design
Sharma et al. (2018) synthesized and performed a molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug. They confirmed its structure through various spectroscopic techniques and assessed its anticancer activity via in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Antioxidant Activity
Chkirate et al. (2019) explored the antioxidant activity of novel coordination complexes constructed from pyrazole-acetamide derivatives. Their study included synthesis, characterization, and evaluation of antioxidant properties using DPPH, ABTS, and FRAP assays, indicating significant activity (Chkirate et al., 2019).
Propriétés
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-13(21)20-15-4-6-16(7-5-15)26(22,23)19-11-17(14-8-10-25-12-14)18-3-2-9-24-18/h2-10,12,17,19H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJUJHNDQDDMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2488177.png)

![Chloro[tri(o-tolyl)phosphine]gold(I)](/img/structure/B2488179.png)

![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)
![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)
![3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2488187.png)


![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)